![molecular formula C14H12ClN3 B13872894 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, an ethyl group at the 2-position, and a phenyl group at the 6-position. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolo[2,3-d]pyrimidine derivatives often involves the use of microwave techniques to enhance the reaction efficiency and yield . Industrial production methods may involve multi-step synthesis, starting from commercially available starting materials and employing various reagents and catalysts to achieve the desired product .
Chemical Reactions Analysis
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the chlorination of pyrrolo[2,3-d]pyrimidine derivatives can be achieved using chlorine gas or other chlorinating agents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrrolo[3,2-d]pyrimidine core .
Scientific Research Applications
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer, antibacterial, and antiviral activities . These compounds have been investigated for their ability to inhibit key enzymes and proteins involved in disease pathways, making them potential candidates for drug development .
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s ability to bind to bacterial DNA gyrase and RNA polymerase contributes to its antibacterial activity .
Comparison with Similar Compounds
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their CDK2 inhibitory activity, which is relevant for cancer treatment . The unique substitution pattern of this compound contributes to its distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H12ClN3 |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-2-12-16-11-8-10(9-6-4-3-5-7-9)17-13(11)14(15)18-12/h3-8,17H,2H2,1H3 |
InChI Key |
SYDOEUXRRPINGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


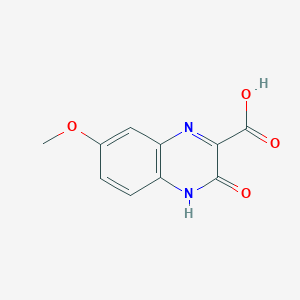
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
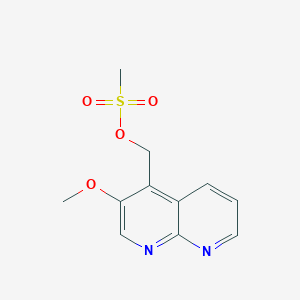
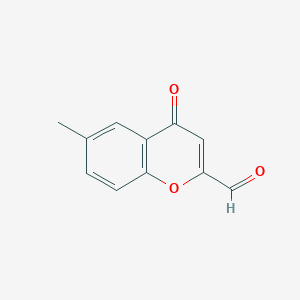

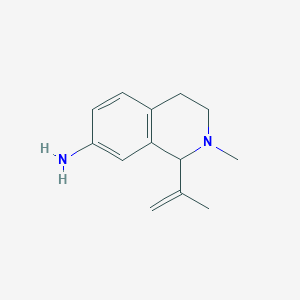

![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
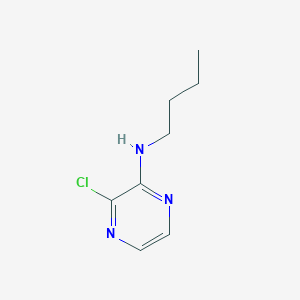
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
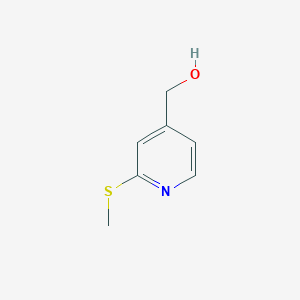
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
